molecular formula C7H8N2O3 B1607067 5,6-Dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid CAS No. 57796-64-2

5,6-Dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid

Cat. No. B1607067
CAS RN: 57796-64-2
M. Wt: 168.15 g/mol
InChI Key: KAUAWDMQKHADMP-UHFFFAOYSA-N
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Description

“5,6-Dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 g/mol . The IUPAC name for this compound is 5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C7H8N2O3/c1-3-4(2)9-6(10)5(8-3)7(11)12/h1-2H3,(H,9,10)(H,11,12) . The canonical SMILES representation is CC1=C(N=C(C(=O)N1)C(=O)O)C .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 78.8 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It has one rotatable bond . The exact mass and monoisotopic mass of this compound are both 168.05349212 g/mol .

Scientific Research Applications

Organic Synthesis

One application in organic synthesis involves the use of pyrazine derivatives as versatile reagents in multicomponent reactions (MCRs) to assemble complex molecules. For example, 1-Isocyano-2-dimethylamino-alkenes have been used in MCRs for assembling a 6-oxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid methyl ester derivative, demonstrating the utility of these compounds in diversity-oriented synthesis for creating arrays of chemical entities (Dömling & Illgen, 2004).

Biochemical Applications

Pyrazine derivatives also play a role in biochemical studies. Supraphysiological concentrations of 5-aminolevulinic acid can dimerize to form related pyrazine structures, which are involved in producing superoxide radical anions via a protonated dihydropyrazine intermediate. This process is significant in understanding the biochemical pathways and potential therapeutic applications, including photodynamic therapy and the study of diseases like acute intermittent porphyria (Hunter, Rivera, & Ferreira, 2005).

Anticancer Activity

The synthesis and evaluation of pyrazine derivatives for their potential anticancer activities represent another crucial area of research. Compounds based on pyrazolo[3,4-d]pyrimidin-4-one derivatives have been tested for their antitumor activity against various cancer cell lines, highlighting the potential of pyrazine derivatives as anticancer agents (Abdellatif et al., 2014).

Material Science

In material science, pyrazine derivatives are explored for their unique properties and applications. Structural and spectral investigations have shown that these compounds can form stable complexes with various metals, suggesting their use in developing new materials with potential applications in catalysis, electronics, and photonics (Viveka et al., 2016).

Catalytic Applications

Novel synthetic methods involving pyrazine derivatives have been developed for efficient catalysis. For instance, a versatile synthesis of 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters via multicomponent chemistry has been reported, showcasing the utility of these compounds in facilitating organic transformations (Illgen et al., 2004).

properties

IUPAC Name

5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-3-4(2)9-6(10)5(8-3)7(11)12/h1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUAWDMQKHADMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=O)N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308570
Record name 5,6-dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid

CAS RN

57796-64-2
Record name 57796-64-2
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Record name 5,6-dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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